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Compound of Interest

Compound Name: (2,5-Dibromopyridin-3-yl)methanol

Cat. No.: B594852 Get Quote

For Immediate Release

This technical guide provides a summary of the expected spectroscopic data for the compound

(2,5-Dibromopyridin-3-yl)methanol. The information is intended for researchers, scientists,

and professionals in the field of drug development and organic synthesis. Direct experimental

data for this specific compound is not readily available in the public domain; therefore, this

document presents predicted data based on the analysis of structurally similar compounds and

established spectroscopic principles.

Predicted Spectroscopic Data
The following tables summarize the anticipated spectroscopic characteristics for (2,5-
Dibromopyridin-3-yl)methanol. These predictions are derived from the known spectral data

of related brominated pyridine derivatives and compounds containing similar functional groups.

Table 1: Predicted ¹H NMR Spectroscopic Data
Proton

Predicted Chemical

Shift (δ, ppm)
Multiplicity

Coupling Constant

(J, Hz)

H-4 ~ 8.0 - 8.2 d ~ 2-3

H-6 ~ 8.5 - 8.7 d ~ 2-3

-CH₂- ~ 4.7 s -

-OH Variable br s -
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Predicted solvent: CDCl₃ or DMSO-d₆. Chemical shifts are referenced to TMS at 0 ppm.

Table 2: Predicted ¹³C NMR Spectroscopic Data
Carbon Predicted Chemical Shift (δ, ppm)

C-2 ~ 140 - 145

C-3 ~ 135 - 140

C-4 ~ 140 - 145

C-5 ~ 120 - 125

C-6 ~ 150 - 155

-CH₂OH ~ 60 - 65

Predicted solvent: CDCl₃ or DMSO-d₆.

Table 3: Predicted Infrared (IR) Spectroscopy Data
Functional Group

Predicted Wavenumber

(cm⁻¹)
Intensity

O-H stretch (alcohol) 3200 - 3600 Strong, Broad

C-H stretch (aromatic) 3000 - 3100 Medium

C-H stretch (aliphatic) 2850 - 3000 Medium

C=C, C=N stretch (aromatic

ring)
1400 - 1600 Medium to Strong

C-O stretch (primary alcohol) ~ 1050 Strong

C-Br stretch 500 - 600 Strong

Sample preparation: KBr pellet or thin film.

Table 4: Predicted Mass Spectrometry (MS) Data
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Fragment Predicted m/z Notes

[M]⁺ 267, 269, 271

Molecular ion with

characteristic isotopic pattern

for two bromine atoms.

[M-H₂O]⁺ 249, 251, 253 Loss of water.

[M-CH₂OH]⁺ 236, 238, 240
Loss of the hydroxymethyl

group.

Ionization method: Electron Ionization (EI).

General Experimental Protocols
The following are generalized experimental procedures for acquiring the spectroscopic data

outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
A sample of (2,5-Dibromopyridin-3-yl)methanol would be dissolved in a deuterated solvent

such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). ¹H and ¹³C NMR spectra

would be recorded on a spectrometer operating at a field strength of 300 MHz or higher.

Chemical shifts would be reported in parts per million (ppm) relative to tetramethylsilane (TMS)

as an internal standard.

Infrared (IR) Spectroscopy
The IR spectrum would be obtained using a Fourier Transform Infrared (FTIR) spectrometer.

The sample could be prepared as a potassium bromide (KBr) pellet by grinding a small amount

of the compound with dry KBr and pressing the mixture into a thin disk. Alternatively, a

spectrum could be recorded from a thin film of the sample deposited on a salt plate. The

spectrum would be recorded over the range of 4000-400 cm⁻¹.

Mass Spectrometry (MS)
Mass spectral data would be acquired using a mass spectrometer, likely with electron ionization

(EI) to induce fragmentation. The sample would be introduced into the ion source, and the
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resulting mass-to-charge ratios (m/z) of the molecular ion and fragment ions would be

recorded. The isotopic distribution pattern for ions containing bromine would be a key

diagnostic feature.

Spectroscopic Analysis Workflow
The following diagram illustrates the logical workflow for the spectroscopic characterization of a

synthesized compound like (2,5-Dibromopyridin-3-yl)methanol.
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Caption: Logical workflow for the synthesis and spectroscopic characterization of a chemical

compound.

To cite this document: BenchChem. [Spectroscopic Profile of (2,5-Dibromopyridin-3-
yl)methanol: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b594852#2-5-dibromopyridin-3-yl-methanol-
spectroscopic-data-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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